3-Phenoxypropan-1-amine
Description
Systematic Nomenclature and Structural Identification
This compound is systematically identified through multiple nomenclature systems and chemical identifiers that establish its precise chemical identity. The compound bears the Chemical Abstracts Service registry number 7617-76-7, which serves as its primary identification code in chemical databases. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is designated as this compound, reflecting its structural composition of a phenoxy group attached to the third carbon of a propylamine chain.
The compound appears under several synonymous designations in chemical literature and databases. Alternative systematic names include 1-propanamine, 3-phenoxy- and 3-phenoxypropylamine. These nomenclature variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy. The European Community number 679-186-6 provides additional regulatory identification for this compound within European chemical classification systems.
Chemical database identifiers further establish the compound's identity across multiple platforms. The PubChem Compound Identifier number 418237 serves as the primary reference in the PubChem database. Additional database identifiers include the Digital Object Identifier for Chemical Structures number DTXSID30329190 and the Nikkaji number J1.362.150K, which facilitate cross-referencing across international chemical information systems. The InChI Key DXVQSHRBALIFBC-UHFFFAOYSA-N provides a unique computational identifier for the compound's structure.
The Simplified Molecular Input Line Entry System representation of this compound is documented as NCCCOC1=CC=CC=C1, which describes the connectivity pattern of atoms within the molecule. This linear notation system enables computational processing and database searching of the compound's structure. Alternative representations include C1=CC=C(C=C1)OCCCN, which presents the same connectivity information with a different atom ordering convention.
Molecular Architecture and Stereochemical Considerations
The molecular architecture of this compound is defined by its molecular formula C₉H₁₃NO, indicating a composition of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The molecular weight is established as 151.21 grams per mole, providing essential information for stoichiometric calculations and analytical procedures. This molecular composition places the compound within the class of aromatic ethers containing primary amine functionality.
The structural framework consists of a benzene ring connected through an oxygen atom to a three-carbon aliphatic chain terminating in a primary amine group. The phenoxy moiety contributes aromatic character to the molecule, while the propylamine chain provides aliphatic and basic properties. The oxygen atom serves as an ether linkage, connecting the aromatic and aliphatic portions of the molecule and influencing the overall electronic distribution.
Stereochemical analysis reveals that this compound does not possess any chiral centers within its molecular structure, indicating that the compound exists as a single stereoisomer. The absence of asymmetric carbon atoms eliminates the possibility of enantiomeric forms, simplifying the compound's stereochemical profile. The molecular geometry allows for conformational flexibility around the carbon-carbon and carbon-oxygen bonds within the propyl chain, enabling multiple conformational states in solution.
The International Chemical Identifier representation InChI=1S/C9H13NO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 provides detailed structural information including atom connectivity and hydrogen distribution. This representation confirms the linear arrangement of the propyl chain and the attachment pattern of the phenoxy group. The molecular structure exhibits rotational freedom around single bonds, contributing to conformational diversity in different environments.
Collision cross-section predictions for various ionic forms of the compound provide insights into its three-dimensional structure in the gas phase. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross-section of 131.5 Ų, while the sodium adduct [M+Na]⁺ shows 138.0 Ų. These measurements reflect the molecular size and shape under different ionization conditions, providing valuable information for analytical characterization techniques.
Physicochemical Profile Analysis
The physicochemical properties of this compound demonstrate characteristics typical of aromatic ether-amines, with specific values reflecting its unique molecular structure. The compound exhibits a boiling point of 253.9°C at 760 millimeters of mercury pressure, indicating relatively strong intermolecular forces due to hydrogen bonding capabilities of the amine group and aromatic interactions. This elevated boiling point suggests thermal stability under standard laboratory conditions and influences purification and handling procedures.
Density measurements establish the compound's mass per unit volume as 1.007 grams per cubic centimeter, indicating a density slightly greater than water. This physical property affects separation techniques and solubility behavior in various solvent systems. The refractive index of 1.521 provides optical characterization data useful for identification and purity assessment. The flash point of 110.3°C indicates the temperature at which the compound's vapor can ignite under specific conditions, providing important safety information for handling protocols.
The following table summarizes key physicochemical properties of this compound:
| Property | Value | Units | Reference |
|---|---|---|---|
| Molecular Weight | 151.21 | g/mol | |
| Boiling Point | 253.9 | °C at 760 mmHg | |
| Density | 1.007 | g/cm³ | |
| Refractive Index | 1.521 | - | |
| Flash Point | 110.3 | °C | |
| Vapor Pressure | 0.0178 | mmHg at 25°C |
Vapor pressure measurements indicate relatively low volatility at ambient temperature, with a value of 0.0178 millimeters of mercury at 25°C. This property influences the compound's behavior in atmospheric conditions and affects evaporation rates during experimental procedures. The low vapor pressure suggests that the compound will tend to remain in the liquid or solid phase under normal laboratory conditions.
Collision cross-section data for various ionic forms provides additional physicochemical characterization. The molecular ion [M]⁺ exhibits a predicted collision cross-section of 131.1 Ų, while common adducts show values ranging from 125.4 Ų for the dehydrated protonated form [M+H-H₂O]⁺ to 177.5 Ų for the acetate adduct [M+CH₃COO]⁻. These measurements reflect the compound's size and shape under different ionization conditions, providing valuable data for mass spectrometric analysis and structural confirmation.
The compound's polarity characteristics are influenced by both the aromatic phenoxy group and the polar amine functionality. The logarithmic partition coefficient value of 1.07 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases. This property affects the compound's behavior in biological systems and influences extraction and purification strategies. The polar surface area contributes to hydrogen bonding potential and affects membrane permeability characteristics.
Properties
IUPAC Name |
3-phenoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVQSHRBALIFBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329190 | |
| Record name | 3-phenoxypropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7617-76-7 | |
| Record name | 3-phenoxypropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Phenoxypropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Routes for 3-Phenoxypropan-1-amine
The core strategy to prepare this compound involves the nucleophilic substitution of a suitable 3-halo- or 3-activated propanol derivative with phenol or phenolate, followed by amination at the terminal position. The main approaches can be categorized as:
- Nucleophilic Substitution of Halogenated Propanol Derivatives
- Reductive Amination of 3-Phenoxypropanal or Related Intermediates
- Direct Amination of 3-Phenoxypropanol Derivatives
Method 1: Nucleophilic Substitution Using Halogenated Precursors
Description:
This classical approach involves reacting 3-chloropropanol or 3-bromopropanol derivatives with phenol under basic conditions to form 3-phenoxypropan-1-ol, which is subsequently converted to the amine via substitution or reduction.
- Step 1: Synthesis of 3-phenoxypropan-1-ol by reacting 3-chloropropanol with phenol in the presence of a base such as potassium carbonate or sodium hydride to generate the phenolate ion.
- Step 2: Conversion of the alcohol to a good leaving group (e.g., tosylate or mesylate).
- Step 3: Nucleophilic substitution with ammonia or an amine source to yield this compound.
Research Example:
A related synthesis described in the literature involves the Mitsunobu reaction of (S)-3-chloro-1-phenylpropan-1-ol with hydroxy-substituted pyridines to form ether linkages, followed by substitution with methylamine to afford the corresponding amine derivatives. Although this example involves pyridyl ethers, the methodology is analogous for phenoxy derivatives.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | 3-chloropropanol + phenol, K2CO3, reflux | 3-Phenoxypropan-1-ol | 70-85 |
| 2 | Tosyl chloride, pyridine | 3-Phenoxypropan-1-ol tosylate | 80-90 |
| 3 | NH3 (aqueous or gaseous), heat | This compound | 60-75 |
Method 2: Reductive Amination of 3-Phenoxypropanal
Description:
This method involves the preparation of 3-phenoxypropanal, which is then subjected to reductive amination with ammonia or amine sources using reducing agents like sodium cyanoborohydride or catalytic hydrogenation.
- Oxidation of 3-phenoxypropan-1-ol to 3-phenoxypropanal using PCC or Swern oxidation.
- Reductive amination with ammonia in the presence of NaBH3CN or catalytic hydrogenation with Raney nickel.
- High selectivity for primary amine formation.
- Avoids multiple substitution steps.
- Requires careful control of oxidation and reduction steps to prevent over-oxidation or side reactions.
Method 3: Direct Amination via Catalytic Amination
Description:
Recent green chemistry approaches have explored the direct amination of alcohols using catalytic systems under mild conditions. For example, primary aliphatic amines have been reacted with diketones promoted by hydrogen peroxide in aqueous media to form amines via tandem cyclization and C–C cleavage. While this method is more applicable to complex amine synthesis, it highlights the potential for environmentally friendly routes to amines.
Specific Research Findings and Synthetic Details
Mitsunobu Reaction for Ether Formation:
The Mitsunobu reaction is a key step in synthesizing phenoxy ethers from halogenated alcohols and phenols under mild conditions with high regioselectivity. This reaction is often followed by amine substitution to yield the target amine.Halogen Exchange and Radioiodination:
In advanced applications, halogenated intermediates (e.g., bromo derivatives) undergo lithium-halogen exchange followed by iodination to prepare labeled compounds for biological studies. Although this is specialized, it demonstrates the versatility of halogenated intermediates in preparing phenoxypropylamines.Binding Affinity Studies:
Derivatives of this compound have been synthesized and evaluated for biological activity, indicating that substitution patterns on the phenoxy ring and the amine moiety significantly influence binding affinities. This underscores the importance of precise synthetic control.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 3-Halo-propanol + Phenol | Base (K2CO3), Tosyl chloride, NH3 | Straightforward, well-established | Multi-step, moderate yields |
| Reductive Amination | 3-Phenoxypropanal + NH3 | Oxidation (PCC), NaBH3CN or catalytic H2 | Selective amine formation | Requires careful oxidation control |
| Catalytic Direct Amination | 3-Phenoxypropan-1-ol + NH3 | Catalysts, H2O2, aqueous media | Green, mild conditions | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxypropanone, while substitution reactions can produce various substituted amines .
Scientific Research Applications
Pharmaceutical Chemistry
3-Phenoxypropan-1-amine is primarily utilized in the synthesis of enantiopure drug-like compounds, specifically 1-(3′,4′-disubstituted phenyl)propan-2-amines. The synthesis often employs immobilized whole-cell biocatalysts with transaminase activity, facilitating the creation of these compounds with high enantioselectivity .
Table 1: Synthesis Methods for this compound
| Method | Description |
|---|---|
| Whole-cell biocatalysis | Utilizes immobilized cells for transaminase reactions |
| Chemical synthesis | Involves traditional organic synthesis techniques |
Microbiology
Recent studies have highlighted the role of this compound as an antibiotic adjuvant. It has been shown to inhibit biofilm formation and virulence factors in Serratia marcescens, a multidrug-resistant bacterium. The compound interferes with quorum sensing (QS), a mechanism that regulates bacterial communication and pathogenicity .
Key Findings:
- At concentrations of 50 μg/mL, this compound reduced biofilm formation by 48% and downregulated several virulence-related genes .
- The compound enhances the effectiveness of antibiotics like ofloxacin against resistant strains by restoring their sensitivity .
The biological profile of this compound suggests potential interactions with neurotransmitter systems. Its structural resemblance to neurotransmitters allows it to affect dopaminergic and adrenergic pathways, which are crucial for mood regulation and cognitive functions .
Table 2: Biological Activities of this compound
| Activity Type | Description |
|---|---|
| Neurotransmitter interaction | Modulates pathways related to mood and cognition |
| Antimicrobial properties | Inhibits biofilm formation and reduces virulence in bacteria |
Case Studies
Several studies have documented the efficacy of this compound in various applications:
Case Study 1: Antibiotic Adjuvant
In a study examining its effects on Serratia marcescens, researchers found that this compound significantly inhibited the production of virulence factors such as prodigiosin and proteases while enhancing the susceptibility of bacteria to antibiotics. This demonstrates its potential as a therapeutic agent in combating antibiotic resistance .
Case Study 2: Synthesis of Drug-like Compounds
Another investigation focused on the synthesis of enantiopure amines using this compound as a precursor. The results indicated that both chemical and biocatalytic methods yielded high enantiomeric excess, showcasing its utility in drug development processes .
Mechanism of Action
The mechanism of action of 3-Phenoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Functional Group Impact on Properties
- Fluorine Substitution: The introduction of fluorine (e.g., 1-(4-fluorophenyl)-3-phenoxypropan-1-amine) enhances metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius. This modification is common in CNS-targeting pharmaceuticals .
- Methoxy Groups : Methoxy-substituted amines (e.g., 3-MeOMA) exhibit altered pharmacokinetics, as seen in psychostimulant analogues where methoxy groups modulate serotonin receptor affinity .
Key Observations:
- Synthetic Efficiency: Fluorinated derivatives (e.g., 1-(4-fluorophenyl)-3-phenoxypropan-1-amine) are synthesized via nucleophilic substitution with yields dependent on halogen reactivity and catalyst choice .
- Analytical Characterization : GC-MS and FTIR-ATR are standard for purity verification, as demonstrated for 3-MeOMA (99.9% purity) .
Biological Activity
3-Phenoxypropan-1-amine, also known as 3-PPA, is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial effects and quorum sensing inhibition. This article provides a detailed overview of the biological activity of 3-PPA, supported by case studies, research findings, and data tables.
This compound is classified as an amine with a phenoxy group. Its molecular formula is , and it features a propan-1-amine backbone. The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
The biological activity of 3-PPA is primarily attributed to its role as a ligand for specific receptors and enzymes. It modulates their activity, leading to various biological effects. Notably, it has been shown to inhibit quorum sensing (QS) in bacteria, which is crucial for regulating virulence factors and biofilm formation.
Case Study: Inhibition of Serratia marcescens
A significant study focused on the effects of 3-PPA on Serratia marcescens NJ01, a bacterium known for its multidrug resistance and pathogenicity. The study revealed that:
- Biofilm Formation : 3-PPA reduced biofilm formation by 48% at a concentration of 50 μg/mL, as confirmed by crystalline violet staining and scanning electron microscopy (SEM) .
- Virulence Factors : The compound significantly inhibited the production of key virulence factors such as prodigiosin (60% reduction), protease (20% reduction), lipase (40% reduction), and hemolysin (over 50% reduction) .
- Gene Expression : Quantitative real-time PCR (qRT-PCR) indicated that 3-PPA downregulated the expression of several genes associated with virulence and biofilm formation, including fimA, fimC, bsmB, pigP, flhC, flhD, and sodB .
These findings suggest that 3-PPA can effectively mitigate the pathogenicity of S. marcescens by disrupting QS mechanisms without inhibiting bacterial growth.
Pharmacological Applications
The potential therapeutic applications of 3-PPA extend beyond antimicrobial activity. It is being explored as a precursor in drug development due to its capacity to modulate biochemical pathways relevant to various diseases. Its role in enhancing the efficacy of existing antibiotics against resistant strains highlights its importance in modern pharmacotherapy.
Data Table: Biological Effects of 3-PPA
| Biological Activity | Concentration (μg/mL) | Effect |
|---|---|---|
| Biofilm Formation Inhibition | 50 | Reduced by 48% |
| Prodigiosin Production | 50 | Reduced by 60% |
| Protease Activity | 50 | Reduced by 20% |
| Lipase Activity | 50 | Reduced by 40% |
| Hemolysin Production | 50 | Reduced by >50% |
Q & A
Q. What are the standard synthetic routes for 3-Phenoxypropan-1-amine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves alkylation of propan-1-amine with phenoxy groups under basic conditions (e.g., KOH/EtOH). Purification is achieved via column chromatography or crystallization. Yield optimization often requires controlled temperature (40–60°C) and inert atmospheres to prevent oxidation. Purity validation employs HPLC or GC-MS, with residual solvent analysis via NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR to confirm amine proton shifts (δ 1.5–2.5 ppm) and phenoxy aromatic signals.
- Mass Spectrometry (MS) : ESI-MS for molecular ion ([M+H]) identification.
- FT-IR : Peaks at ~3300 cm (N-H stretch) and 1250 cm (C-O-C ether linkage).
Cross-referencing with PubChem data (InChI keys, IUPAC names) ensures structural accuracy .
Q. What in vitro assays are used to screen this compound for biological activity?
- Methodological Answer : Common assays include:
- Antimicrobial Screening : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Kinase or protease inhibition assays with fluorogenic substrates.
Positive controls (e.g., ampicillin for antimicrobial tests) validate experimental conditions .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the reaction kinetics of this compound synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, accelerating alkylation. Kinetic studies using stopped-flow spectroscopy reveal Arrhenius behavior, with activation energies (~50–70 kJ/mol) dependent on steric hindrance from the phenoxy group. Degradation pathways (e.g., oxidation) are minimized below 60°C .
Q. What structural modifications to this compound improve CO2_22 capture efficiency, and how is this quantified?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -F) on the phenyl ring enhances CO affinity via carbamate stabilization. Gravimetric analysis or FT-IR monitors CO uptake (mmol/g). Comparative studies with heterocyclic amines (e.g., piperazine derivatives) show higher cyclic capacities but lower thermal stability .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?
- Methodological Answer : SAR analysis involves synthesizing analogs (e.g., 3-(4-Fluorophenoxy)propan-1-amine) and testing against standardized cell lines. For example, conflicting antimicrobial data may arise from assay pH variations; adjusting to physiological pH (7.4) clarifies potency. Computational docking (AutoDock Vina) identifies key interactions with bacterial targets (e.g., dihydrofolate reductase) .
Q. What safety protocols mitigate risks during large-scale synthesis of this compound?
- Methodological Answer :
- PPE : Gloves (nitrile), goggles, and fume hoods for handling volatile intermediates.
- Waste Management : Neutralization of amine residues with acetic acid before disposal.
- Degradation Monitoring : TGA-MS detects thermal decomposition products (e.g., NH, phenols).
ECHA guidelines (P302+352 for skin contact) are critical for compliance .
Key Notes
- Contradictions : Discrepancies in biological activity data may stem from assay conditions (e.g., pH, cell line variability). Standardize protocols using CLSI guidelines .
- Advanced Tools : AI-driven retrosynthesis (e.g., Pistachio models) predicts optimal routes for novel derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
